molecular formula C19H24BNO3 B1403005 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375302-97-8

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1403005
CAS No.: 1375302-97-8
M. Wt: 325.2 g/mol
InChI Key: NWTRYBYUNXPJAL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. The compound features:

  • Molecular formula: C₁₈H₂₂BNO₃
  • Molecular weight: 311.19 g/mol
  • CAS Registry Number: 1375302-99-0 .

The benzyloxy group at position 2 and methyl group at position 3 confer steric bulk and moderate electron-donating effects, while the pinacol boronate ester at position 5 enables efficient coupling with aryl halides. It has been employed in glycoside synthesis (e.g., in , % yield via nickel-catalyzed carboboration) .

Properties

IUPAC Name

3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTRYBYUNXPJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Key structural analogues differ in substituent type, position, and electronic properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications
Target Compound 2-(Benzyloxy), 3-methyl, 5-(dioxaborolan) C₁₈H₂₂BNO₃ 311.19 1375302-99-0 Glycoside synthesis , cross-coupling
3-Phenoxy-5-(dioxaborolan)pyridine 3-Phenoxy, 5-(dioxaborolan) C₁₇H₁₈BNO₃ 295.15 1375302-99-0 Suzuki-Miyaura reactions
3-Ethoxy-5-(dioxaborolan)pyridine 3-Ethoxy, 5-(dioxaborolan) C₁₃H₁₈BNO₃ 259.10 1257553-87-9 Electron-rich coupling partner
2-(Methoxymethoxy)-5-(dioxaborolan)pyridine 2-(Methoxymethoxy), 5-(dioxaborolan) C₁₃H₁₉BNO₄ 283.11 - Solubility-enhanced intermediates
2,6-Bis(benzyloxy)-3-(dioxaborolan)pyridine 2,6-Bis(benzyloxy), 3-(dioxaborolan) C₂₅H₂₆BNO₃ 407.30 2152673-80-6 Sterically hindered couplings
2-(Benzyloxy)-3-fluoro-5-(dioxaborolan)pyridine 2-(Benzyloxy), 3-fluoro, 5-(dioxaborolan) C₁₈H₂₁BFNO₃ 329.18 1333222-45-9 Electron-withdrawing effects

Key Observations :

  • Substituent Position : The target compound’s benzyloxy group at position 2 reduces steric hindrance compared to 2,6-bis(benzyloxy) derivatives, enhancing reactivity in cross-couplings .
  • Electronic Effects : Fluorine at position 3 (CAS 1333222-45-9) increases electron-withdrawing character, accelerating oxidative addition in palladium catalysis . Ethoxy groups (CAS 1257553-87-9) improve solubility in polar solvents .
  • Steric Effects : Bulkier substituents (e.g., bis-benzyloxy) lower reaction yields due to hindered access to the boronate ester .

Functional Group Replacements

Sulfonyl vs. Benzyloxy Groups
  • 2-Methanesulfonyl-5-(dioxaborolan)pyridine (): The sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the boronate but enhancing stability toward hydrolysis. Used in electrophilic aromatic substitutions .
  • 2-(Ethanesulfonyl)-5-(dioxaborolan)pyridine (): Similar electronic effects but higher lipophilicity, suited for hydrophobic matrices .
Heterocyclic Modifications
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-boronic ester (CAS 1111637-76-3): The pyrazolo-pyridine core increases π-stacking ability, relevant in medicinal chemistry .

Reactivity and Stability

  • Synthesis Yields : The target compound is synthesized in 40% yield (), comparable to 3-ethoxy derivatives (45–50%) but lower than methoxymethoxy analogues (60–70%) due to benzyloxy deprotection steps .
  • Hydrolytic Stability : Benzyloxy groups offer moderate protection against hydrolysis compared to methanesulfonyl derivatives, which are more resilient .

Biological Activity

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features, including a benzyloxy group and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C₁₉H₂₄BNO₃
  • Molar Mass : 325.21 g/mol
  • CAS Number : 1375302-97-8

The structure of this compound integrates both aromatic and heterocyclic components, which contribute to its chemical reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes. The presence of the dioxaborolane moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : The benzyloxy group may influence the electronic properties of the molecule, enhancing its ability to interact with biological receptors. This interaction could lead to modulation of receptor activity which is crucial in therapeutic contexts.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structural features have shown promise as anticancer agents by inhibiting specific kinases such as cyclin-dependent kinases (CDK) .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, modifications leading to PROTACs (proteolysis-targeting chimeras) have demonstrated efficacy in degrading specific proteins associated with cancer progression .

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibition highlighted that compounds similar to this compound showed selective inhibition against certain kinases involved in cell cycle regulation. This suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameCAS NumberSimilarity IndexBiological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline685103-98-40.76Anticancer activity via kinase inhibition
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine1009033-87-70.75Potential receptor modulation
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine1416437-27-80.60Anticancer properties

This comparative analysis underscores the unique combination of functional groups present in this compound that enhances its reactivity and potential biological activity.

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 2-(benzyloxy)-3-methyl-5-(dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

  • Methodological Answer : The synthesis typically involves coupling a halogenated pyridine precursor (e.g., chloro or bromo derivatives) with a boronic ester under palladium catalysis. Key parameters include:

  • Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .
  • Temperature : Reactions often proceed at 80–100°C to balance reaction rate and stability of the boronate ester .
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ facilitates cross-coupling .

Q. How can researchers confirm the structural integrity of the boronate ester moiety?

  • Methodological Answer : Use a combination of:

  • ¹¹B NMR spectroscopy : A singlet near δ 30 ppm confirms the presence of the dioxaborolane group .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the B–O bonds (expected ~1.36–1.39 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H⁺] calculated for C₂₀H₂₅BNO₃: 338.19) .

Q. What strategies mitigate stability issues during storage and handling?

  • Methodological Answer :

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in airtight containers to prevent hydrolysis of the boronate ester .
  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) during reactions to preserve boronate integrity .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Substituent effects : The electron-donating benzyloxy group at the 2-position activates the pyridine ring, enhancing oxidative addition with Pd(0) catalysts .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in coupling reactions .
  • Experimental validation : Compare coupling rates with analogs lacking the benzyloxy group (e.g., 3-methyl-5-boronated pyridine) .

Q. How should researchers address contradictory data in reaction yields across different batches?

  • Methodological Answer :

  • Troubleshooting steps :

Purity analysis : Verify boronate ester purity via GC or HPLC (>98% by GC recommended) .

Oxygen sensitivity : Ensure rigorous degassing of solvents to prevent Pd catalyst deactivation .

Byproduct identification : Use LC-MS to detect hydrolyzed boronic acid (e.g., 3-methyl-5-boronic acid pyridine) .

Q. What alternative applications exist beyond Suzuki-Miyaura coupling?

  • Methodological Answer :

  • Chan-Lam coupling : Use Cu(OAc)₂ to form C–N bonds with aryl amines under mild conditions .
  • Proteolysis-targeting chimeras (PROTACs) : Explore the boronate as a linker for targeted protein degradation studies .

Q. How can researchers identify and characterize byproducts formed during synthesis?

  • Methodological Answer :

  • Chromatographic separation : Use preparative TLC or HPLC to isolate byproducts.
  • Structural elucidation : Combine ¹H/¹³C NMR and HRMS to identify common byproducts (e.g., debenzylated derivatives or dimerized species) .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :

  • Software : Gaussian or ORCA for DFT calculations to model transition states in cross-coupling .
  • Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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